(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[2-(4-bromophenyl)-2-oxoacetyl]phenyl]guanidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2.2ClH/c16-11-5-1-9(2-6-11)13(20)14(21)10-3-7-12(8-4-10)19-15(17)18;;/h1-8H,(H4,17,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANXLXXOAOZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)N=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride typically involves multiple steps, starting with the preparation of the bromophenyl and oxoacetyl intermediates. These intermediates are then reacted with guanidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Relevant Chemical Context
The compound’s structure suggests potential reactivity patterns based on its functional groups:
-
4-Bromophenyl group : Likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the C–Br bond .
-
2-Oxoacetyl moiety : May undergo condensation, nucleophilic addition, or redox reactions.
-
Guanidine group : Strong base with potential for proton transfer, coordination chemistry, or formation of hydrogen bonds.
-
Source details Suzuki couplings of N-(4-bromophenyl)furan-2-carboxamide derivatives.
-
Source explores Pd-catalyzed C(sp³)–H activation but does not mention guanidine derivatives.
Suzuki Cross-Coupling
Replacing the bromine in the 4-bromophenyl group with aryl/heteroaryl groups (e.g., using Pd catalysts and boronic acids) is a plausible pathway, as demonstrated for similar brominated arenes .
Guanidine Functionalization
Guanidine groups are often modified via:
-
Alkylation : Reacting with alkyl halides.
-
Coordination : Binding to transition metals (e.g., Pd, Cu) for catalytic applications.
Recommended Experimental Approaches
To study this compound’s reactivity, consider:
-
Cross-Coupling Reactions
-
Condensation Reactions
-
Explore reactions with aldehydes/ketones via the 2-oxoacetyl group.
-
-
Acid-Base Behavior
-
Investigate protonation/deprotonation of the guanidine group under varying pH.
-
Data Gaps and Research Needs
-
No peer-reviewed studies on this compound’s synthesis, stability, or applications were identified in the provided sources.
-
Experimental validation is required to confirm reactivity hypotheses.
Alternative Resources
For authoritative data, consult:
-
SciFinder or Reaxys : Specialized databases for reaction pathways.
-
Recent Journals : Journal of Organic Chemistry, Organic Letters.
Scientific Research Applications
Antimicrobial Activity
Research indicates that guanidine derivatives exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of various guanidinium glyoxamide derivatives, including the target compound, it was found that these compounds demonstrated moderate to excellent activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined, revealing that the presence of a bromine substituent on the phenyl ring enhanced antibacterial efficacy.
Table 1: Antibacterial Activity of Guanidine Derivatives
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound 34 | 8 | 16 |
| Compound 35 | 4 | 8 |
| Compound 36 | 16 | 32 |
Antibiofilm Activity
The ability of these compounds to disrupt biofilms was also evaluated. The study utilized crystal violet staining to assess biofilm formation and disruption capabilities. Compounds with a guanidinium group showed enhanced biofilm inhibition compared to their quaternary ammonium counterparts .
Alzheimer's Disease Research
Guanidine derivatives have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). A patent outlines methods using compounds that inhibit β-amyloid peptide release and synthesis, suggesting that similar guanidine derivatives could be effective in preventing or treating AD . The structural characteristics of these compounds allow them to interact with amyloid precursor proteins, potentially mitigating plaque formation associated with AD.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of guanidine derivatives. Various studies have shown that modifications in the chemical structure can significantly influence biological activity. For instance, the incorporation of halogen substituents like bromine has been linked to increased antimicrobial potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased antibacterial activity |
| Guanidinium Group | Enhanced biofilm disruption |
| Linker Length | Short linkers preferred for activity |
Mechanism of Action
The mechanism of action of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The bromophenyl and oxoacetyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Guanidinium Derivatives
The compound shares structural homology with diaryl guanidinium derivatives synthesized in . Key similarities and differences are outlined below:
Table 1: Comparison with Guanidinium Analogues
Key Observations:
Structural Variations: The target compound’s 2-oxoacetyl group distinguishes it from Compounds 6–8, which feature a 4-guanidinophenoxy linker. This difference may influence electronic properties (e.g., electron-withdrawing oxoacetyl vs. electron-rich phenoxy) and binding interactions with biological targets .
Synthetic Feasibility :
- Compounds 6–8 were synthesized via Method A (THF/MeOH solvent system) with yields >83%, implying scalability for guanidinium derivatives. The target compound’s commercial availability () suggests similar synthetic accessibility, though specific protocols are undisclosed.
Biological Implications: While Compounds 6–8 were studied for anti-cancer activity, the target compound’s oxoacetyl group may confer unique reactivity (e.g., keto-enol tautomerism) or modulate kinase inhibition profiles compared to phenoxy-containing analogs .
Comparison with Sulfone-Based Therapeutics ()
Sulfones (e.g., dapsone, celecoxib derivatives) represent a distinct chemical class with diverse biological activities, including anti-inflammatory and anti-cancer effects. Contrasting features include:
Table 2: Guanidinium vs. Sulfone Compounds
Key Insights:
- Mechanistic Divergence : Sulfones often act via enzyme inhibition (e.g., COX-2), whereas guanidinium derivatives may target nucleic acids or signal transduction pathways due to their cationic nature .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of 4-bromophenylglyoxal with a guanidine-functionalized phenyl precursor. Reaction optimization includes:
- Solvent selection : Tetrahydrofuran (THF) and methanol mixtures are effective for intermediate dissolution and salt formation .
- Temperature control : Room temperature for coupling reactions, followed by reflux for cyclization.
- Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt. Yield improvements (e.g., 87% in Method A) rely on stoichiometric adjustments and inert atmosphere use .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the bromophenyl (δ 7.5–8.0 ppm) and guanidine moieties (δ 6.8–7.2 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity. Retention times should match reference standards .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition studies : Screen against kinases or proteases linked to diseases (e.g., EGFR, Bcl-2) via fluorometric or colorimetric assays .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines (e.g., primary vs. immortalized) or animal models to identify model-specific biases .
- Meta-analysis : Aggregate data from independent studies to discern trends, using statistical tools like ANOVA to resolve discrepancies .
- Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects or pathway crosstalk .
Q. What methodologies are used to study the compound's stability under varying environmental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (2–12) to assess hydrolytic/oxidative stability .
- LC-MS monitoring : Track degradation products over time to identify unstable functional groups (e.g., oxoacetyl hydrolysis) .
- Environmental fate modeling : Use QSAR models to predict partitioning coefficients (log P) and biodegradation half-lives .
Q. How can computational modeling be integrated with experimental data to predict its mechanism of action?
- Methodological Answer :
- Docking simulations : Use AutoDock or Schrödinger to predict binding affinities for targets like kinases or DNA .
- MD simulations : Analyze ligand-receptor dynamics over 100+ ns to validate binding stability .
- QSAR validation : Corrogate computational predictions with experimental IC₅₀ values to refine models .
Q. What experimental designs are suitable for assessing its environmental fate and ecological risks?
- Methodological Answer :
- Microcosm studies : Simulate soil/water systems to measure bioaccumulation in Daphnia or algae .
- Trophic transfer assays : Track compound transfer through food chains (e.g., algae → zooplankton → fish) .
- Risk matrices : Combine toxicity data (EC₅₀) and exposure levels to calculate hazard quotients .
Q. What strategies exist for combining this compound with other agents to enhance efficacy or reduce toxicity?
- Methodological Answer :
- Synergy screens : Use Chou-Talalay assays to test combinations with chemotherapeutics (e.g., cisplatin) or kinase inhibitors .
- Prodrug design : Conjugate with PEG or liposomes to improve bioavailability and reduce off-target effects .
- Co-administration studies : Pair with P-glycoprotein inhibitors to overcome multidrug resistance .
Key Notes
- Theoretical Frameworks : Link mechanistic studies to kinase inhibition or apoptosis pathways (e.g., Bcl-2 family proteins) .
- Data Reproducibility : Use randomized block designs (4 replicates, 5 plants each) to minimize variability in biological assays .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
